N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 6397-35-9
VCID: VC2018922
InChI: InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl
Molecular Formula: C15H14ClNOS
Molecular Weight: 291.8 g/mol

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide

CAS No.: 6397-35-9

Cat. No.: VC2018922

Molecular Formula: C15H14ClNOS

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide - 6397-35-9

Specification

CAS No. 6397-35-9
Molecular Formula C15H14ClNOS
Molecular Weight 291.8 g/mol
IUPAC Name N-(2-benzylsulfanylphenyl)-2-chloroacetamide
Standard InChI InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Standard InChI Key ROJUSYBYXCXHIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl
Canonical SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl

Introduction

Chemical Structure and Properties

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C15H14ClNOS and a molecular weight of 291.8 g/mol . The structure consists of a 2-(benzylsulfanyl)phenyl group attached to a 2-chloroacetamide moiety via an amide bond. The compound features a benzyl group linked through a sulfur atom to a phenyl ring, which in turn is connected to the chloroacetamide portion.

Physical and Chemical Properties

The physical and chemical properties of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide are summarized in Table 1.

Table 1. Physical and Chemical Properties of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide

PropertyValueReference
CAS Number6397-35-9
Molecular FormulaC15H14ClNOS
Molecular Weight291.8 g/mol
Physical StatePowder
Melting Point16-17°C
Purity (standard)95%
IUPAC NameN-(2-benzylsulfanylphenyl)-2-chloroacetamide
InChIInChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChI KeyROJUSYBYXCXHIF-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl

Structural Features

The structure of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide contains several key functional groups that contribute to its chemical reactivity:

  • The chloroacetamide group (-NHCOCH2Cl) provides a reactive site for nucleophilic substitution reactions

  • The sulfanyl (thioether) linkage between the benzyl and phenyl groups

  • The amide bond, which contributes to the compound's stability and hydrogen bonding capabilities

  • The aromatic rings, which provide potential sites for electrophilic aromatic substitution

Synthesis Methods

The synthesis of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide typically involves multi-step processes. Based on the synthesis of similar chloroacetamide derivatives, several potential synthetic routes can be proposed.

Reaction with 2-Chloroacetyl Chloride

A common method for preparing N-substituted 2-chloroacetamides involves the reaction of the corresponding amine with 2-chloroacetyl chloride in the presence of a base. Based on established procedures for similar compounds, the synthesis would likely follow this general reaction:

Step 1: The reaction between 2-(benzylsulfanyl)aniline and 2-chloroacetyl chloride in dichloromethane (DCM) with an aqueous base such as sodium hydroxide .

Step 2: The reaction mixture would typically be cooled with ice during the addition of 2-chloroacetyl chloride, followed by continued stirring for several hours .

Step 3: Extraction and purification steps to obtain the final product.

Based on similar syntheses, the reaction conditions might be:

Table 2. Potential Synthesis Conditions for N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide

ParameterConditionReference
SolventDichloromethane (DCM)
Base2% aqueous sodium hydroxide
Temperature0°C during addition, then room temperature
Reaction Time~3 hours
PurificationExtraction with potassium bisulfate, water, and brine

Chemical Reactions and Reactivity

The reactivity of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is primarily determined by its functional groups. Based on the chemistry of similar chloroacetamide compounds, several reactions can be anticipated.

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group is susceptible to nucleophilic substitution reactions. This reactivity makes N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide valuable as an alkylating agent in organic synthesis.

Potential nucleophilic substitution reactions include:

  • Reaction with amines: Can lead to the formation of secondary or tertiary amine derivatives

  • Reaction with thiols: Can form thioether linkages

  • Reaction with alcohols: Can form ether derivatives

Reactions Involving the Sulfanyl Group

The sulfanyl (thioether) linkage can undergo oxidation to form sulfoxides or sulfones. These reactions modify the electronic properties of the molecule and can affect its biological activity.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine components.

Applications and Research Findings

Synthetic Applications

As a reactive intermediate, N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide could be valuable in the synthesis of more complex molecules. The reactive chloroacetamide moiety makes it a useful building block for:

  • Creating libraries of related compounds for structure-activity relationship studies

  • Synthesizing heterocyclic compounds through intramolecular cyclization reactions

  • Developing targeted covalent inhibitors in drug discovery

Structure-Activity Relationships and Comparisons

Understanding the relationship between structure and activity is crucial for developing more effective compounds. By comparing N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide with similar structures, insights can be gained into how structural modifications affect properties and activities.

Comparison with Similar Chloroacetamide Derivatives

Table 3. Comparison of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide with Similar Compounds

CompoundStructure DifferencePotential Effect on ActivityReference
N-Benzyl-2-chloroacetamideLacks the sulfanyl linkage and second phenyl ringReduced lipophilicity, potentially different biological targeting
N-(2-benzylphenyl)-2-chloroacetamideCarbon instead of sulfur linkageAltered electronic properties and conformational flexibility
N-[4-(acetylamino)benzyl]-2-chloroacetamideDifferent substitution pattern with additional acetamino groupModified hydrogen bonding capabilities and solubility
N-phenyl-2-chloroacetamide derivativesSimpler structure without benzylsulfanyl groupDemonstrated antimicrobial activity, especially with halogen substitutions

Structure-Activity Insights

From studies on similar compounds, several structural features appear important for biological activity:

  • Halogenation: Compounds with halogen substituents on the phenyl ring often show enhanced antimicrobial activity .

  • Lipophilicity: More lipophilic compounds generally demonstrate better cell membrane penetration, which can enhance antimicrobial effects .

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors influences binding to biological targets.

Analytical and Spectroscopic Characterization

Proper characterization of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is essential for confirming its structure and purity. While specific spectral data for this compound is limited in the search results, expected characterization methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the 1H NMR spectrum would include:

  • Signals for aromatic protons of both phenyl rings (approximately δ 7.0-8.0 ppm)

  • Methylene protons of the benzyl group (approximately δ 4.0-4.2 ppm)

  • Methylene protons adjacent to the chlorine atom (approximately δ 4.0-4.3 ppm)

  • Amide NH proton (approximately δ 8.0-10.0 ppm)

Mass Spectrometry

Expected mass spectral features would include:

  • Molecular ion peak at m/z 291.8

  • Characteristic fragmentation patterns involving loss of chlorine and cleavage of the C-S bond

Infrared Spectroscopy

Expected IR absorption bands would include:

  • N-H stretching (approximately 3300-3400 cm-1)

  • C=O stretching of the amide group (approximately 1650-1700 cm-1)

  • C-Cl stretching (approximately 600-800 cm-1)

  • Aromatic C=C stretching (approximately 1400-1600 cm-1)

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